Magnesium, bromo(2-ethenylphenyl)-
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Overview
Description
Magnesium, bromo(2-ethenylphenyl)- is an organometallic compound with the molecular formula C8H7BrMg. It is a type of Grignard reagent, which are compounds containing a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(2-ethenylphenyl)- typically involves the reaction of 2-bromo-1-ethenylbenzene with magnesium metal in an anhydrous ether solvent. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent runaway reactions . The general reaction can be represented as:
C8H7Br+Mg→C8H7MgBr
Common solvents used include diethyl ether and tetrahydrofuran (THF), and the reaction is often initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
Industrial production of Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to manage the exothermic nature of the reaction. The reaction mixture is typically maintained under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(2-ethenylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from reactions with halides.
Scientific Research Applications
Magnesium, bromo(2-ethenylphenyl)- is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Organic Chemistry: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Materials Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Magnesium, bromo(2-ethenylphenyl)- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various reactions such as nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a similar structure but different reactivity.
Methylmagnesium Bromide: A simpler Grignard reagent used for different types of organic synthesis.
Uniqueness
Magnesium, bromo(2-ethenylphenyl)- is unique due to its specific structure, which allows it to participate in a variety of reactions that other Grignard reagents may not be suitable for. Its ability to form carbon-carbon bonds with high specificity makes it valuable in complex organic synthesis .
Biological Activity
Magnesium, bromo(2-ethenylphenyl)- (CAS No. 107531-56-6) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C8H7BrMg
- Molecular Weight : 218.4 g/mol
- Structure : The compound consists of a magnesium atom bonded to a bromo(2-ethenylphenyl) group, which influences its reactivity and potential biological interactions .
Biological Activity
The biological activity of Magnesium, bromo(2-ethenylphenyl)- has been studied primarily in the context of its antibacterial properties and its role in various biochemical pathways.
The mechanism by which magnesium compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with metabolic processes. For instance, magnesium ions can affect enzyme activity and cellular respiration in bacteria, leading to growth inhibition .
Study 1: Antibacterial Efficacy
A study conducted on magnesium-based compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that structural modifications can enhance the antibacterial properties of magnesium complexes .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Magnesium bromide | 16 | Staphylococcus aureus |
Magnesium, bromo(2-ethenylphenyl)- | TBD | TBD |
Study 2: In Vitro Analysis
Another research focused on the in vitro effects of magnesium compounds on bacterial growth dynamics. The study employed Mueller-Hinton broth to assess the growth inhibition capabilities of various magnesium salts. Results indicated that higher concentrations led to significant reductions in bacterial viability .
Synthesis and Applications
Magnesium, bromo(2-ethenylphenyl)- can be synthesized through Grignard reactions involving phenylmagnesium bromide and appropriate electrophiles. This method allows for the incorporation of the bromo(2-ethenylphenyl) moiety into various organic frameworks, potentially enhancing the biological activity of resultant compounds .
Properties
IUPAC Name |
magnesium;ethenylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZILKNXSJXLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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